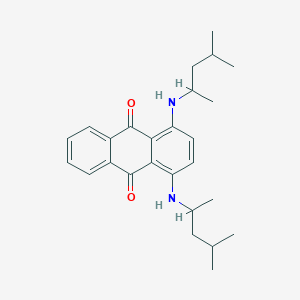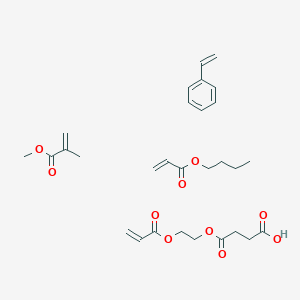
Befiperide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Befiperide is a small molecule drug that acts as an agonist at serotonin 5-HT1 receptors. It was initially developed by AbbVie, Inc. for the treatment of behavioral and psychotic disorders. its development was discontinued after reaching Phase 1 clinical trials .
Preparation Methods
The synthesis of Befiperide involves several steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The synthesis begins with the formation of a substituted piperazine ring.
Introduction of the Benzofuran Moiety: The benzofuran group is introduced through a series of reactions involving halogenation and nucleophilic substitution.
Final Coupling: The final step involves coupling the piperazine and benzofuran intermediates under specific reaction conditions to form this compound.
Industrial production methods for this compound are not well-documented due to its discontinued status. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Befiperide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Befiperide has been explored for various scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of serotonin receptor agonists.
Biology: Investigated for its effects on serotonin pathways and receptor binding.
Medicine: Explored for potential therapeutic applications in treating behavioral and psychotic disorders.
Industry: Limited industrial applications due to its discontinued status.
Mechanism of Action
Befiperide exerts its effects by acting as an agonist at serotonin 5-HT1 receptors. This interaction leads to the activation of downstream signaling pathways that modulate neurotransmitter release and neuronal activity. The primary molecular targets are the serotonin receptors located in the central nervous system .
Comparison with Similar Compounds
Befiperide can be compared with other serotonin receptor agonists, such as:
Buspirone: Another serotonin receptor agonist used for the treatment of anxiety disorders.
Sumatriptan: A serotonin receptor agonist used for the treatment of migraines.
Tegaserod: A serotonin receptor agonist used for the treatment of irritable bowel syndrome.
This compound is unique in its specific receptor binding profile and its discontinued status, which limits its availability for further research and development .
Properties
CAS No. |
100927-14-8 |
|---|---|
Molecular Formula |
C25H31N3O2 |
Molecular Weight |
405.5 g/mol |
IUPAC Name |
N-[2-[4-(1-benzofuran-7-yl)piperazin-1-yl]ethyl]-N-methyl-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C25H31N3O2/c1-19(2)20-7-9-22(10-8-20)25(29)26(3)12-13-27-14-16-28(17-15-27)23-6-4-5-21-11-18-30-24(21)23/h4-11,18-19H,12-17H2,1-3H3 |
InChI Key |
XZHMFCUWVDUYBV-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C(=O)N(C)CCN2CCN(CC2)C3=CC=CC4=C3OC=C4 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)N(C)CCN2CCN(CC2)C3=CC=CC4=C3OC=C4 |
Key on ui other cas no. |
100927-14-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















